6-(4-Carboxyphenyl)nicotinic acid
Overview
Description
6-(4-Carboxyphenyl)nicotinic acid: is an organic compound with the molecular formula C13H9NO4 . It is a derivative of nicotinic acid, featuring a carboxyphenyl group attached to the sixth position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Carboxyphenyl)nicotinic acid typically involves the reaction of nicotinic acid with 4-carboxybenzaldehyde under specific conditions. One common method includes the use of a solvent such as N,N-dimethylformamide (DMF) and a catalyst like zinc nitrate. The reaction is carried out at elevated temperatures (around 130°C) for an extended period (approximately 72 hours) in an autoclave under high pressure .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-(4-Carboxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Nitro, halogenated, and other substituted derivatives.
Scientific Research Applications
Chemistry: 6-(4-Carboxyphenyl)nicotinic acid is used as a building block in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions .
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 6-(4-Carboxyphenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxyphenyl group enhances its binding affinity to these targets, leading to inhibition or activation of various biochemical pathways. The compound’s ability to coordinate with metal ions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
4-Carboxyphenylboronic Acid: Similar in structure but contains a boronic acid group instead of a nicotinic acid moiety.
6-(4-Carboxyphenyl)pyridine: Similar structure but lacks the carboxyl group on the pyridine ring.
Uniqueness: 6-(4-Carboxyphenyl)nicotinic acid is unique due to its dual functional groups (carboxyphenyl and nicotinic acid), which provide versatile reactivity and binding properties. This makes it particularly valuable in the synthesis of complex organic frameworks and coordination compounds .
Properties
IUPAC Name |
6-(4-carboxyphenyl)pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-3-1-8(2-4-9)11-6-5-10(7-14-11)13(17)18/h1-7H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXRBGAQGOLFPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687453 | |
Record name | 6-(4-Carboxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676339-81-4 | |
Record name | 6-(4-Carboxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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